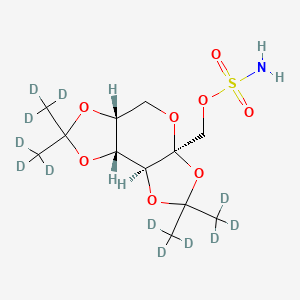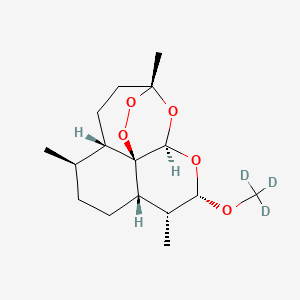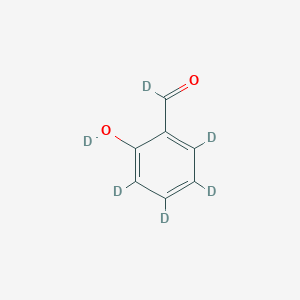
N-Desethyl Etifoxine-d5
Overview
Description
N-Desethyl Etifoxine-d5 is a deuterium-labeled analogue of N-Desethyl Etifoxine, which is a derivative of Etifoxine. Etifoxine is a benzoxazine class drug primarily used as an anxiolytic and sedative agent. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in the fields of proteomics and pharmacokinetics .
Preparation Methods
The synthesis of N-Desethyl Etifoxine-d5 involves the deuterium labeling of N-Desethyl Etifoxine. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with Etifoxine.
Deethylation: Etifoxine undergoes a deethylation reaction to form N-Desethyl Etifoxine.
Deuterium Labeling: The N-Desethyl Etifoxine is then subjected to a deuterium exchange reaction, where hydrogen atoms are replaced with deuterium atoms to form this compound.
Chemical Reactions Analysis
N-Desethyl Etifoxine-d5 can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Desethyl Etifoxine-d5 is widely used in scientific research due to its deuterium labeling, which allows for detailed studies in:
Proteomics: It is used to study protein interactions and functions.
Pharmacokinetics: The deuterium labeling helps in tracing the metabolic pathways and understanding the drug’s behavior in the body.
Neuroscience: It is used to study the effects of Etifoxine and its derivatives on the nervous system.
Medicinal Chemistry: Researchers use it to develop new anxiolytic and neuroprotective drugs.
Mechanism of Action
The mechanism of action of N-Desethyl Etifoxine-d5 is similar to that of Etifoxine. It modulates GABAergic neurotransmission and enhances neurosteroid synthesis. These actions lead to its anxiolytic, neuroprotective, and anti-inflammatory effects. The molecular targets include GABA receptors and enzymes involved in neurosteroid synthesis .
Comparison with Similar Compounds
N-Desethyl Etifoxine-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
N-Desethyl Etifoxine: The non-deuterated analogue.
Etifoxine: The parent compound with anxiolytic properties.
N-Desethyletonitazene: Another benzoxazine derivative with potent opioid effects
The uniqueness of this compound lies in its application in detailed metabolic and pharmacokinetic studies due to the presence of deuterium atoms.
Properties
IUPAC Name |
6-chloro-4-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3,1-benzoxazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-15(10-5-3-2-4-6-10)12-9-11(16)7-8-13(12)18-14(17)19-15/h2-9H,1H3,(H2,17,18)/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSDPKVMKMOURZ-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C3=C(C=CC(=C3)Cl)N=C(O2)N)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B602564.png)
![2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose](/img/structure/B602565.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)


![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)





